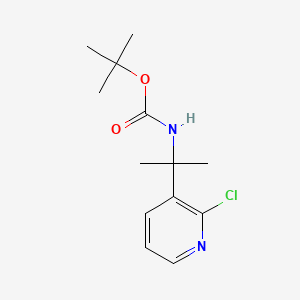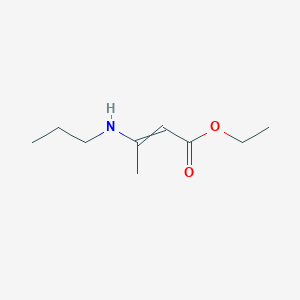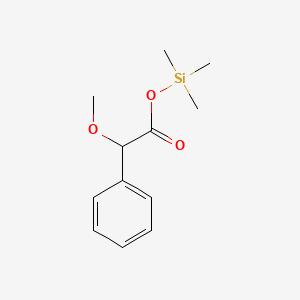
Trimethylsilyl methoxy(phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-2-phenylacetic acid trimethylsilyl ester is an organic compound with the molecular formula C12H18O3Si and a molecular weight of 238.355 g/mol . It is also known by the name trimethylsilyl methoxy (phenyl)acetate . This compound is characterized by its density of approximately 1.0±0.1 g/cm³ and a boiling point of 255.2±33.0 °C at 760 mmHg .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-2-phenylacetic acid trimethylsilyl ester typically involves the esterification of 2-methoxy-2-phenylacetic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-2-phenylacetic acid trimethylsilyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 2-methoxy-2-phenylacetic acid and trimethylsilanol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Substitution: Common reagents include halides and nucleophiles under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Hydrolysis: 2-Methoxy-2-phenylacetic acid and trimethylsilanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Aldehydes or acids derived from the methoxy group.
Applications De Recherche Scientifique
2-Methoxy-2-phenylacetic acid trimethylsilyl ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other esters and acids.
Biology: Employed in the study of metabolic pathways involving ester hydrolysis.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2-methoxy-2-phenylacetic acid trimethylsilyl ester involves its hydrolysis to release 2-methoxy-2-phenylacetic acid, which can then participate in various biochemical pathways. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions during synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-2-phenylacetic acid: The parent acid of the ester.
Trimethylsilyl acetate: Another ester with a trimethylsilyl group.
Phenylacetic acid esters: A class of compounds with similar structural features.
Uniqueness
2-Methoxy-2-phenylacetic acid trimethylsilyl ester is unique due to its combination of a methoxy group and a trimethylsilyl ester, which provides specific reactivity and stability characteristics. This makes it particularly useful in synthetic organic chemistry as a versatile intermediate .
Propriétés
Numéro CAS |
55557-19-2 |
|---|---|
Formule moléculaire |
C12H18O3Si |
Poids moléculaire |
238.35 g/mol |
Nom IUPAC |
trimethylsilyl 2-methoxy-2-phenylacetate |
InChI |
InChI=1S/C12H18O3Si/c1-14-11(10-8-6-5-7-9-10)12(13)15-16(2,3)4/h5-9,11H,1-4H3 |
Clé InChI |
QGWFPOPFKMDJPX-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=CC=C1)C(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


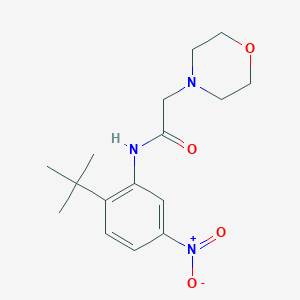
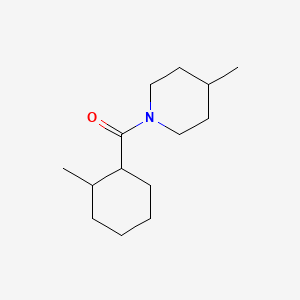
![4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)
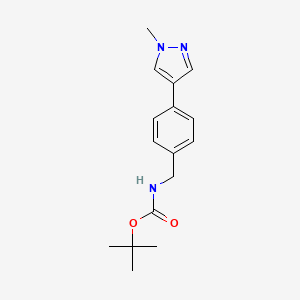
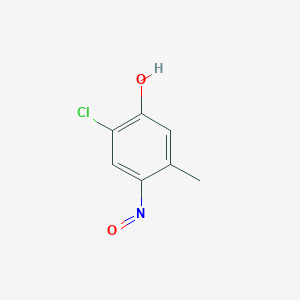

![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)
![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)

![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)
